2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol
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Overview
Description
2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is a chemical compound with the molecular formula C18H19NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an imine group, a phenol group, and an allyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol typically involves the condensation reaction between 2,4-dimethylaniline and 5-(prop-2-en-1-yloxy)salicylaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols and ethers.
Scientific Research Applications
2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The phenol group can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their structure and function. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-6-ethoxyphenol
- 2-[(E)-[(2,6-Dimethylphenyl)imino]methyl]-4,6-diiodophenol
Uniqueness
2-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the imine, phenol, and allyloxy groups in a single molecule provides a versatile platform for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-5-prop-2-enoxyphenol |
InChI |
InChI=1S/C18H19NO2/c1-4-9-21-16-7-6-15(18(20)11-16)12-19-17-8-5-13(2)10-14(17)3/h4-8,10-12,20H,1,9H2,2-3H3 |
InChI Key |
NFAAQCMKBLJYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)OCC=C)O)C |
Origin of Product |
United States |
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